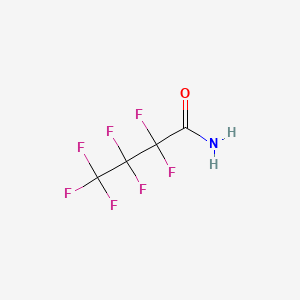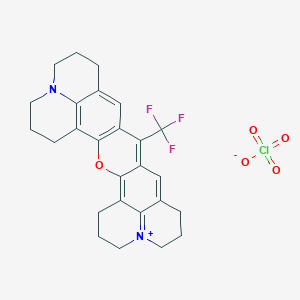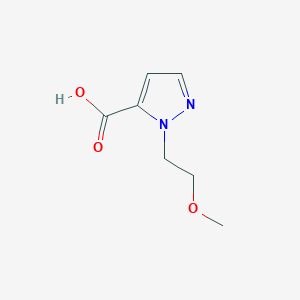
Heptafluorobutyramide
Overview
Description
Heptafluorobutyramide is an organic compound with the molecular formula C4H2F7NO. It is characterized by the presence of seven fluorine atoms attached to a butyramide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
Heptafluorobutyramide plays a significant role in biochemical reactions, particularly in the derivatization of amines, alcohols, and thiols for gas chromatography and mass spectrometry analysis . It interacts with enzymes such as enolase and phosphatase, inhibiting their activity. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, it can induce oxidative stress and apoptosis in certain cell types, which can impact overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of fluorinated compounds . It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s high fluorine content also allows it to accumulate in certain tissues, leading to localized effects .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluorobutyramide can be synthesized through the reaction of heptafluorobutyric acid with ammonia or an amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where heptafluorobutyric acid is reacted with ammonia under high pressure and temperature. The process is optimized to maximize the efficiency and minimize the production costs. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form heptafluorobutylamine using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: this compound can be hydrolyzed to heptafluorobutyric acid and ammonia in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis Reactions: Hydrochloric acid or sodium hydroxide can be used as catalysts.
Major Products Formed:
Substitution Reactions: Various substituted heptafluorobutyramides.
Reduction Reactions: Heptafluorobutylamine.
Hydrolysis Reactions: Heptafluorobutyric acid and ammonia.
Scientific Research Applications
Heptafluorobutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of heptafluorobutyramide involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes, alter protein conformations, and modulate signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Heptafluorobutyramide is unique due to its high fluorine content and the resulting chemical properties. Similar compounds include:
Heptafluorobutyric acid: Shares the same fluorinated butane structure but differs in functional groups.
Heptafluorobutylamine: A reduced form of this compound with an amine group instead of an amide.
Perfluorobutyramide: Contains a fully fluorinated butane chain but lacks the specific arrangement of this compound .
These compounds share some chemical properties with this compound but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7NO/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJABJCODOMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060965 | |
| Record name | Heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-50-0 | |
| Record name | Heptafluorobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,4-heptafluorobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,4,4,4-HEPTAFLUOROBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT3XBZ8TFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Heptafluorobutyramide reacts with specific functional groups in target analytes to form volatile derivatives. These derivatives exhibit improved chromatographic properties and enhanced electron capture sensitivity, enabling their detection and quantification at very low concentrations. [, , ] This is particularly valuable for analyzing compounds like amines, which may have poor volatility or low sensitivity in their native form. [, ]
A: this compound is commonly used to derivatize primary and secondary amines. [, ] For instance, it has been successfully utilized in studies to quantify drugs like ketamine, amphetamine, ephedrine, and protriptyline in biological samples. [, , ] Additionally, it has been used to analyze catecholamines by forming O-trimethylsilyl, N-heptafluorobutylacyl derivatives. []
A: In a study analyzing ketamine, derivatization with heptafluorobutyric anhydride (HFBA), which forms the this compound derivative, enabled researchers to comprehensively characterize its fragmentation pattern using GC-EI-MS. [] This detailed understanding of the fragmentation is crucial for accurate identification and quantification of the drug in forensic investigations.
A: Yes, other reagents like pentafluorobenzamide (PFBO), pentafluoropropionamide (PFPA), and trifluoroacetamide (TFA) are also used. [, ] The choice depends on the specific analyte and analytical goals. Research suggests that PFBO derivatives generally offer better electron capture sensitivity for primary amines compared to HFBA, PFPA, or TFA. []
A: The presence of seven fluorine atoms in the this compound molecule increases its electron affinity. This property makes its derivatives highly sensitive to electron capture detection during GC-MS analysis. []
ANone: The molecular formula of this compound is C4H4F7NO, and its molecular weight is 229.08 g/mol.
A: While generally stable, the stability of this compound and its derivatives can be influenced by factors like temperature, pH, and the specific analyte being derivatized. Careful optimization of derivatization and analysis conditions is crucial for reliable results. []
A: A method was developed to quantify fungicides like iprodione, vinclozolin, and procymidone in food. [] This method involved alkaline degradation of the fungicides to 3,5-dichloroaniline, followed by derivatization with heptafluorobutyric anhydride. The resulting this compound derivative of 3,5-dichloroaniline was then analyzed using GC, allowing for sensitive detection of these fungicides in various food matrices.
A: Yes, a study utilized this compound derivatization for analyzing melatonin content in pharmaceutical tablets. [] After extraction from the tablets and derivatization with N-methyl-N-trimethylsilyl-heptafluorobutyramide (MTSHFBA), melatonin was quantified using GC-MS, demonstrating the applicability of this approach in pharmaceutical analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)



